molecular formula C22H27N5O2 B2862281 2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899987-70-3

2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2862281
M. Wt: 393.491
InChI Key: NTYJGJMRAJMWSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole compounds is quite unique, with a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions, thanks to their unique structure and properties . They are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Luminescence Sensing

Research has shown that dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, which makes these compounds potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).

Antiviral and Antihypertensive Activity

In studies focused on 7,8-polymethylenehypoxanthines and related derivatives, which are precursors of 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines, antiviral and antihypertensive activities have been observed, demonstrating the potential medicinal applications of these compounds (Nilov et al., 1995).

Inhibitors of Kinase Activity

Research has identified compounds like imidazo[4,5-h]isoquinolin-7,9-dione as adenosine 5'-triphosphate competitive inhibitors of kinases such as lck, providing insights into potential therapeutic applications in cancer and other diseases where kinase activity is dysregulated (Snow et al., 2002).

Photosystem II Inhibitors

Studies on 7-substituted 6-bromo-benzo[4,5]imidazo[1,2alpha]pyridin-8,9-diones have shown that these compounds act as excellent inhibitors at the Q(B) site of the photosystem II D1 reaction center protein, which could have implications for understanding photosynthesis and developing herbicides (Oettmeier, Masson, & Hecht, 2001).

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds are used in commercially available drugs and have been thoroughly tested for safety .

Future Directions

The future of imidazole compounds is promising, with ongoing research into their synthesis and potential applications . They have become an important synthon in the development of new drugs , and their broad range of chemical and biological properties makes them a valuable tool in various fields of research .

properties

IUPAC Name

2-butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-7-8-12-25-20(28)18-19(24(6)22(25)29)23-21-26(15(4)16(5)27(18)21)17-11-9-10-13(2)14(17)3/h9-11H,7-8,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYJGJMRAJMWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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